N-(5-oxopyrrolidin-3-yl)cinnamamide
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Overview
Description
N-(5-oxopyrrolidin-3-yl)cinnamamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications
Mechanism of Action
Target of Action
N-(5-oxopyrrolidin-3-yl)cinnamamide primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages present in polysaccharides and disaccharides .
Mode of Action
This compound interacts with α-glucosidase, inhibiting its activity . The compound’s interaction with α-glucosidase results in decreased enzymatic activity, which in turn affects the breakdown of complex carbohydrates into glucose .
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . This results in a reduction in the rate of carbohydrate digestion, leading to a slower release of glucose into the bloodstream . This can have downstream effects on glucose metabolism and insulin response.
Pharmacokinetics
It is mentioned that the synthesized cinnamamides, which include this compound, showed acceptable physicochemical and pharmacokinetics characteristics . These properties would impact the bioavailability of the compound, influencing its effectiveness as a drug.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of glucose release into the bloodstream . By inhibiting α-glucosidase, the compound slows down carbohydrate digestion, leading to a more gradual increase in blood glucose levels following a meal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxopyrrolidin-3-yl)cinnamamide typically involves the reaction of cinnamic acid derivatives with 5-oxopyrrolidine. One efficient method involves the use of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors. This method offers high conversion rates and mild reaction conditions, making it suitable for large-scale production .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous-flow reaction technology, which allows for precise control of reaction parameters and efficient use of catalysts. This method not only ensures high yield but also reduces the environmental impact by minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(5-oxopyrrolidin-3-yl)cinnamamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research indicates its potential as an anti-inflammatory and neuroprotective agent.
Comparison with Similar Compounds
N-(5-oxopyrrolidin-3-yl)cinnamamide can be compared with other cinnamamide derivatives, such as:
N-cinnamoyl-2-methoxypiperidine: Known for its inhibitory activity against platelet aggregation.
N-(coumarin-3-yl)cinnamamide: Exhibits immunomodulatory and neuroprotective effects.
N-(pyridin-4-yl)cinnamamide: Demonstrates significant α-glucosidase inhibitory activity.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
(E)-N-(5-oxopyrrolidin-3-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12(15-11-8-13(17)14-9-11)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,17)(H,15,16)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANAIUGKQJCLMH-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CNC1=O)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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